3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a compound with significant research applications. Its molecular formula is and it has a molecular weight of 231.72 g/mol. The compound typically exhibits a purity of around 95% and is utilized in various scientific studies due to its unique structural properties and potential biological activities.
This compound falls under the category of N-substituted propanamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. It contains a chloro substituent and a cyclopropyl group, contributing to its reactivity and potential pharmacological properties.
The synthesis of 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be achieved through several methods, including:
The synthetic routes often involve the use of cyclopropyl amines and chloroacyl chlorides, followed by reactions with tetrahydro-2H-pyran derivatives to form the desired amide linkage.
The molecular structure of 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be represented using various chemical notations:
InChI=1S/C11H18ClNO2/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2
C1CC1N(C2CCOCC2)C(=O)CCCl
These representations highlight the compound's functional groups and connectivity, essential for understanding its reactivity and interactions.
The compound's data includes:
3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide participates in several chemical reactions typical for amides, including:
The reactivity profile of this compound suggests that it may serve as a precursor for synthesizing more complex molecules through these reactions, particularly in the development of pharmaceutical agents.
Research into related compounds indicates potential applications in drug discovery, particularly in areas targeting neuropharmacology and cancer therapeutics.
The physical properties of 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide include:
Chemical properties relevant to this compound include:
Relevant data from studies indicate that understanding these properties is critical for optimizing storage and handling procedures in laboratory settings.
3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is primarily used in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: